molecular formula C12H13NO3 B578501 Ethyl 4-Methoxyindole-3-carboxylate CAS No. 1214325-48-0

Ethyl 4-Methoxyindole-3-carboxylate

Cat. No.: B578501
CAS No.: 1214325-48-0
M. Wt: 219.24
InChI Key: NILOFVCPFOLWKK-UHFFFAOYSA-N
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Description

Ethyl 4-Methoxyindole-3-carboxylate is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-Methoxyindole-3-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For this compound, the specific starting materials and conditions may vary, but a common route includes the use of 4-methoxyphenylhydrazine and ethyl pyruvate in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Ethyl 4-Methoxyindole-3-carboxylate involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind to specific receptors and enzymes, influencing biological processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes to exert antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-Methoxyindole-3-carboxylate
  • Ethyl 5-Methoxyindole-3-carboxylate
  • Ethyl 7-Methoxyindole-3-carboxylate

Uniqueness

Ethyl 4-Methoxyindole-3-carboxylate is unique due to the position of the methoxy group on the indole ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other methoxyindole derivatives .

Properties

IUPAC Name

ethyl 4-methoxy-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-3-16-12(14)8-7-13-9-5-4-6-10(15-2)11(8)9/h4-7,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILOFVCPFOLWKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C1C(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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